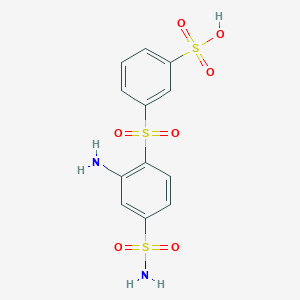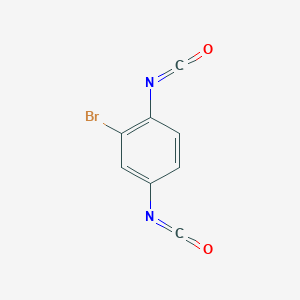
2-Bromo-1,4-diisocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,4-diisocyanatobenzene: is an aromatic compound with the molecular formula C8H3BrN2O2 It is characterized by the presence of a bromine atom and two isocyanate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-diisocyanatobenzene typically involves the bromination of 1,4-diisocyanatobenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions generally include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,4-diisocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under appropriate conditions.
Nucleophilic Substitution: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Amines (R-NH2) and alcohols (R-OH) under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substituted Aromatic Compounds: Depending on the substituents introduced during electrophilic aromatic substitution.
Urea Derivatives: Formed through nucleophilic substitution reactions with amines.
Scientific Research Applications
Chemistry: 2-Bromo-1,4-diisocyanatobenzene is used as a building block in organic synthesis. It is employed in the preparation of various polymers and advanced materials due to its reactive isocyanate groups .
Biology and Medicine: The compound is studied for its potential use in drug development and as a precursor for biologically active molecules. Its derivatives may exhibit antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-diisocyanatobenzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of polymers and other complex molecules. The bromine atom can also participate in various substitution reactions, further expanding the compound’s utility in synthetic chemistry .
Comparison with Similar Compounds
1,4-Diisocyanatobenzene: Lacks the bromine atom but has similar reactivity due to the presence of isocyanate groups.
2-Bromo-1,4-difluorobenzene: Contains bromine and fluorine atoms, offering different reactivity and applications.
1,4-Benzenediisocyanate: Another isocyanate derivative with similar applications in polymer chemistry.
Uniqueness: 2-Bromo-1,4-diisocyanatobenzene is unique due to the combination of bromine and isocyanate groups on the benzene ring.
Properties
CAS No. |
92636-64-1 |
|---|---|
Molecular Formula |
C8H3BrN2O2 |
Molecular Weight |
239.03 g/mol |
IUPAC Name |
2-bromo-1,4-diisocyanatobenzene |
InChI |
InChI=1S/C8H3BrN2O2/c9-7-3-6(10-4-12)1-2-8(7)11-5-13/h1-3H |
InChI Key |
HFPNPNDBGRRJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Br)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


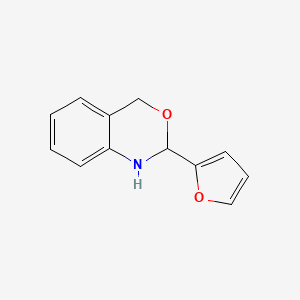
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
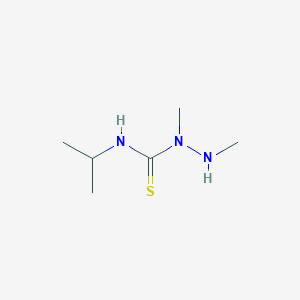
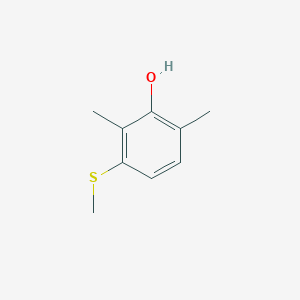

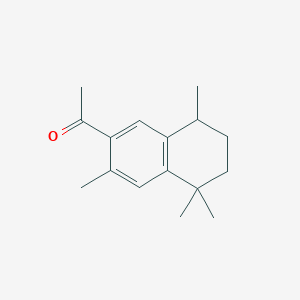
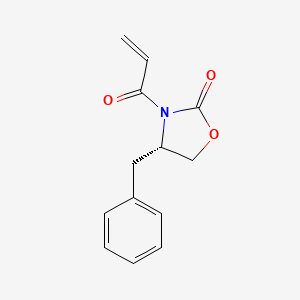
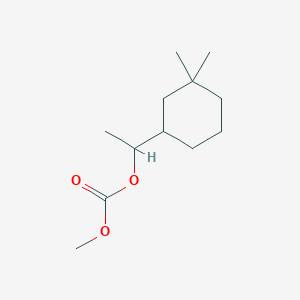
![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)
![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)
